4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
“4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound . It is a derivative of 1H-Pyrrolo[2,3-b]pyridine , which is a heterocyclic molecule that can be utilized as a pharmaceutical building block .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using high-resolution X-ray diffraction data . The experimental charge density distribution was carried out at 100 (2) K .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.8±0.1 g/cm^3, a boiling point of 544.8±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It also has a molar refractivity of 93.3±0.5 cm^3 and a polar surface area of 60 Å^2 .Scientific Research Applications
Synthesis and Modification : A study by Figueroa‐Pérez et al. (2006) described the use of related pyrrolopyridine compounds as versatile building blocks for synthesizing 4-substituted 7-azaindole derivatives, highlighting the compound's utility in creating diverse chemical structures (Figueroa‐Pérez et al., 2006).
Electronic Structure Analysis : Hazra et al. (2012) conducted an experimental charge density distribution study of a similar compound, 4-chloro-1H-pyrrolo[2,3-b]pyridine, using high-resolution X-ray diffraction. This research is crucial in understanding the electronic structure of such compounds (Hazra et al., 2012).
Cross-Coupling Reactions : Tumkevičius and Masevičius (2007) explored the palladium-catalyzed cross-coupling reactions of methyl-5-amino-4-chloro-7-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine with terminal alkynes, demonstrating the compound's potential in facilitating complex chemical reactions (Tumkevičius & Masevičius, 2007).
Molecular Characterization and Reactivity : A study by Murthy et al. (2017) on a related compound, 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, provided insights into its synthesis, molecular characterization, and reactivity, which can be relevant for understanding the properties of 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (Murthy et al., 2017).
Antiviral Activity : Research by Saxena et al. (1988) on similar pyrrolopyrimidine compounds investigated their synthesis and antiviral activity, providing a basis for the potential medical applications of this compound (Saxena et al., 1988).
Diverse Chemical Reactions : Herbert and Wibberley (1969) demonstrated various chemical reactions and syntheses involving 1H-pyrrolo[2,3-b]pyridines, which is relevant for understanding the chemical behavior of the compound (Herbert & Wibberley, 1969).
Mechanism of Action
Mode of Action
The compound’s structure suggests potential interactions with its targets, possibly through hydrogen bonding or closed-shell interactions
Biochemical Pathways
The specific biochemical pathways affected by 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine are currently unknown . Given the compound’s structure, it may influence pathways involving similar heterocyclic compounds. More research is needed to determine the precise pathways and their downstream effects.
Result of Action
Similar compounds have shown effects on cell proliferation, migration, and apoptosis
Future Directions
The future directions for “4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine” could involve further studies on its synthesis, chemical reactions, and mechanism of action. It could also be interesting to explore its potential applications in pharmaceuticals, given the activity of related compounds against FGFR1, 2, and 3 .
Properties
IUPAC Name |
4-chloro-2-iodo-1-methylpyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN2/c1-12-7(10)4-5-6(9)2-3-11-8(5)12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOPAGPVDQNBFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C(C=CN=C21)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736697 |
Source
|
Record name | 4-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312581-09-1 |
Source
|
Record name | 4-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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